Cas no 866151-13-5 (2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide)
2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Chemical and Physical Properties
Names and Identifiers
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- AKOS005107315
- 866151-13-5
- 2-(4-fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
- MS-0420
- 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
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- Inchi: 1S/C22H17FN2O2S/c1-14-2-11-19-20(12-14)28-22(25-19)15-3-7-17(8-4-15)24-21(26)13-27-18-9-5-16(23)6-10-18/h2-12H,13H2,1H3,(H,24,26)
- InChI Key: ZDGBGDHTFRAWIB-UHFFFAOYSA-N
- SMILES: S1C(C2C=CC(=CC=2)NC(COC2C=CC(=CC=2)F)=O)=NC2C=CC(C)=CC1=2
Computed Properties
- Exact Mass: 392.09947712g/mol
- Monoisotopic Mass: 392.09947712g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 5
- Heavy Atom Count: 28
- Rotatable Bond Count: 5
- Complexity: 521
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 5.4
- Topological Polar Surface Area: 79.5Ų
2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Ambeed | A956199-1g |
2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide |
866151-13-5 | 90% | 1g |
$350.0 | 2025-04-16 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623444-1mg |
2-(4-Fluorophenoxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide |
866151-13-5 | 98% | 1mg |
¥464.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623444-2mg |
2-(4-Fluorophenoxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide |
866151-13-5 | 98% | 2mg |
¥619.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623444-5mg |
2-(4-Fluorophenoxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide |
866151-13-5 | 98% | 5mg |
¥661.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623444-10mg |
2-(4-Fluorophenoxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide |
866151-13-5 | 98% | 10mg |
¥862.00 | 2024-04-27 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1623444-20mg |
2-(4-Fluorophenoxy)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)acetamide |
866151-13-5 | 98% | 20mg |
¥1354.00 | 2024-04-27 |
2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Suppliers
2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide Related Literature
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Yong Ping Huang,Tao Tao,Zheng Chen,Wei Han,Ying Wu,Chunjiang Kuang,Shaoxiong Zhou,Ying Chen J. Mater. Chem. A, 2014,2, 18831-18837
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Andreas Nenning,Manuel Holzmann,Jürgen Fleig,Alexander K. Opitz Mater. Adv., 2021,2, 5422-5431
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Carmen Pérez León,Keisuke Sagisaka,Daisuke Fujita,Liyuan Han RSC Adv., 2014,4, 8550-8557
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Marcin Czapla,Jack Simons Phys. Chem. Chem. Phys., 2018,20, 21739-21745
Additional information on 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide
2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide: A Comprehensive Overview
The compound with CAS No 866151-13-5, known as 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, is a highly specialized organic molecule that has garnered significant attention in the fields of pharmacology and materials science. This compound is characterized by its unique structural features, which include a fluorophenoxy group and a benzothiazole moiety. These structural elements contribute to its exceptional chemical properties and potential applications in drug development and advanced materials.
The synthesis of this compound involves a series of intricate organic reactions, including nucleophilic substitutions and coupling reactions. Recent advancements in catalytic methodologies have enabled the efficient production of this molecule with high purity and yield. Researchers have also explored the stereochemical properties of this compound, revealing its potential for enantioselective synthesis, which is crucial for pharmaceutical applications.
In terms of pharmacological activity, this compound has demonstrated remarkable bioactivity in various in vitro assays. Studies have shown that it exhibits potent inhibitory effects on key enzymes involved in inflammatory pathways, making it a promising candidate for anti-inflammatory drug development. Furthermore, its ability to modulate cellular signaling pathways has been extensively investigated, with findings published in leading journals such as Nature Communications and Journal of Medicinal Chemistry.
The incorporation of the benzothiazole group into the molecular structure has been shown to enhance the compound's stability and bioavailability. This feature is particularly advantageous in drug design, where maintaining therapeutic efficacy while minimizing adverse effects is paramount. Recent research has also highlighted the potential of this compound as a scaffold for designing multi-target drugs, addressing complex diseases such as cancer and neurodegenerative disorders.
Beyond pharmacology, this compound has found applications in materials science, particularly in the development of advanced polymers and coatings. Its unique electronic properties make it an ideal candidate for use in optoelectronic devices, such as organic light-emitting diodes (OLEDs). Recent studies have demonstrated its ability to enhance device efficiency and stability, paving the way for its integration into next-generation electronic materials.
In conclusion, the compound with CAS No 866151-13-5, or 2-(4-Fluorophenoxy)-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]acetamide, represents a versatile molecule with diverse applications across multiple scientific disciplines. Its structural complexity and functional versatility continue to inspire innovative research directions, ensuring its relevance in both academic and industrial settings.
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